2',2'-Difluoro-2'-deoxyuridine-13C2,15N2
Description
Significance of Stable Isotope Labeling in Contemporary Biochemical Research
Stable isotope labeling is a powerful and indispensable technique in modern biochemical and metabolic research. nih.gov It involves the substitution of one or more atoms in a molecule with their non-radioactive (stable) isotopes, such as replacing Carbon-12 (¹²C) with Carbon-13 (¹³C) or Nitrogen-14 (¹⁴N) with Nitrogen-15 (¹⁵N). wikipedia.orgcreative-proteomics.com Because the labeled molecule is chemically almost identical to its natural counterpart, it behaves in virtually the same way within a biological system and does not interfere with the reactions being studied. wikipedia.org The key difference lies in the mass of the isotopes, which allows researchers to distinguish and track the labeled molecules using highly sensitive analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgdiagnosticsworldnews.com
This technique is crucial for several reasons:
Tracing Metabolic Pathways: It allows scientists to follow the journey of a specific molecule through complex metabolic networks. nih.govwikipedia.org By introducing a labeled substrate into cells or an organism, researchers can identify the resulting products and elucidate the sequence of biochemical reactions, a process known as metabolic flux analysis. wikipedia.orgnih.gov
Understanding Disease Mechanisms: Stable isotope tracing provides valuable insights into how metabolic pathways are altered in diseases like cancer. nih.gov It helps identify dysregulated metabolic processes that could become targets for new therapies. nih.gov
Accurate Quantification: Labeled compounds serve as ideal internal standards for quantitative analysis. diagnosticsworldnews.comnucleosyn.com In techniques like liquid chromatography-mass spectrometry (LC-MS), adding a known amount of a stable isotope-labeled compound allows for the precise measurement of the corresponding unlabeled molecule in a biological sample. diagnosticsworldnews.com
Studying Molecular Dynamics: The technology enables the direct measurement of the rates of biosynthesis, degradation, and remodeling of biomolecules, providing a dynamic view of cellular processes that cannot be achieved with conventional methods. diagnosticsworldnews.com
Unlike radioactive isotope labeling, which uses unstable isotopes that decay and emit radiation, stable isotope labeling is non-radioactive and poses no safety risks, making it particularly suitable for a wide range of studies, including those in humans. diagnosticsworldnews.comwikipedia.orgyoutube.com This has cemented its role in advancing our knowledge in proteomics, metabolomics, gene expression analysis, and drug metabolism studies. diagnosticsworldnews.comsilantes.com
Derivation and Context as an Isotopically Labeled Nucleoside Analog Tracer
2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂ is a synthetic, isotopically labeled form of 2',2'-Difluoro-2'-deoxyuridine (dFdU). nucleosyn.commedchemexpress.com The unlabeled compound, dFdU, is the primary and inactive metabolite of the anticancer drug Gemcitabine (B846) (also known as dFdC). nucleosyn.comaacrjournals.orgmedchemexpress.com
The metabolic pathway is as follows:
Gemcitabine (dFdC) , a nucleoside analog, is administered as a chemotherapeutic agent. researchgate.netnih.gov
In the body, particularly in the liver and blood, Gemcitabine is rapidly converted into dFdU. nucleosyn.comaacrjournals.orgnih.gov This transformation is an inactivation step, mediated by the enzyme cytidine (B196190) deaminase. aacrjournals.orgresearchgate.net
The resulting dFdU is then present in the system alongside the active forms of Gemcitabine. researchgate.net
The research compound, 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂, is created by chemically synthesizing dFdU and incorporating two Carbon-13 isotopes and two Nitrogen-15 isotopes into its pyrimidine (B1678525) ring structure. nucleosyn.commedchemexpress.com This labeling makes it heavier than the naturally occurring dFdU, allowing it to be distinguished by mass spectrometry. wikipedia.org It functions as an isotopically labeled nucleoside analog tracer, specifically designed to mimic the behavior of the metabolite dFdU. medchemexpress.comnih.gov
Table 1: Properties of 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₈¹³CH₁₀F₂¹⁵N₂O₅ | nucleosyn.com |
| Molecular Weight | 267.16 | nucleosyn.com |
| Synonyms | [¹³C,¹⁵N₂]-dFdU | nucleosyn.com |
| Isotopic Enrichment | 98% | nucleosyn.com |
| Chemical Purity | 95% | nucleosyn.com |
| Appearance | White solid | nucleosyn.com |
| CAS Number | 1233921-75-9 | nucleosyn.commedchemexpress.com |
Overview of its Utility in Mechanistic Biological Studies
The primary utility of 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂ is as an internal standard for the precise quantification of its unlabeled counterpart, dFdU, in biological samples. nucleosyn.com This application is critical for pharmacokinetic and metabolic studies of Gemcitabine. By using techniques like LC-MS or GC-MS, researchers can add a known quantity of the labeled dFdU to a sample (e.g., plasma or tissue extract). nucleosyn.com The ratio between the signals of the labeled and unlabeled forms allows for highly accurate determination of the concentration of dFdU produced in the system.
This quantitative data is essential for several areas of mechanistic research:
Drug Metabolism and Disposition (ADME): Accurate measurement of dFdU helps scientists understand the rate and extent of Gemcitabine's inactivation in the body. diagnosticsworldnews.comaacrjournals.org This is crucial for evaluating how factors like co-administered drugs or genetic variations in the cytidine deaminase enzyme might affect the drug's efficacy. aacrjournals.org
Investigating Drug Interactions: Studies have explored how dFdU, despite being an inactive metabolite, can influence the parent drug's activity. For instance, dFdU competes with Gemcitabine for entry into cells via nucleoside transporters. nih.gov Research suggests that dFdU can modulate the intracellular accumulation and phosphorylation of Gemcitabine, a key step for its activation. nih.gov Using the labeled standard to quantify dFdU levels helps correlate its concentration with these observed effects.
Cellular Pharmacology: Unlabeled dFdU has been shown to possess its own biological effects, such as inducing cell cycle arrest and enhancing the effects of radiation in cancer cells. medchemexpress.com It can also inhibit thymidylate synthase, an enzyme involved in DNA synthesis. nih.gov The ability to accurately measure dFdU concentrations using its labeled analog is vital for characterizing these dose-dependent cellular responses. medchemexpress.com
Properties
Molecular Formula |
C₇¹³C₂H₁₀F₂¹⁵N₂O₅ |
|---|---|
Molecular Weight |
268.16 |
Synonyms |
2’-Deoxy-2’,2’-difluorouridine-13C2,15N2; 2’,2’-Difluorodeoxyuridine-13C2,15N2 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment for 2 ,2 Difluoro 2 Deoxyuridine 13c2,15n2
Strategies for Carbon-13 and Nitrogen-15 Isotopic Incorporation
The introduction of stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into the molecular framework of 2',2'-Difluoro-2'-deoxyuridine is a critical step in its synthesis as a labeled compound. The primary strategies for isotopic incorporation involve the use of precursors that are already enriched with these stable isotopes.
For the pyrimidine (B1678525) ring of 2',2'-Difluoro-2'-deoxyuridine, a common approach is to start with a commercially available, pre-labeled uracil molecule. tandfonline.com Specifically, [¹³C, ¹⁵N₂]-uracil serves as a direct and efficient precursor, ensuring the incorporation of the desired isotopes into the final nucleoside structure. acs.org This method bypasses the need for complex de novo synthesis of the pyrimidine ring from simpler labeled starting materials like ¹³C-glucose and ¹⁵N-ammonia, which can be a lengthy and lower-yielding process. acs.orgnih.gov The use of pre-labeled uracil offers a more direct and atom-economical route to the target molecule.
The sugar moiety, 2-deoxy-2,2-difluororibose, can also be synthesized from isotopically labeled starting materials if labeling in the sugar is desired. However, for 2',2'-Difluoro-2'-deoxyuridine-13C2,15N2, the labeling is confined to the pyrimidine base.
Enzymatic approaches have also been developed for the synthesis of isotopically labeled pyrimidine nucleotides. nih.gov These methods can offer high specificity and efficiency, starting from simple labeled precursors to build the entire nucleotide. nih.govmdpi.com While powerful, chemical synthesis using pre-labeled building blocks often remains a more common and versatile approach for targeted labeling of specific positions within the molecule.
Table 1: Key Precursors for Isotopic Labeling
| Labeled Precursor | Isotopic Label(s) | Target Moiety |
| [¹³C, ¹⁵N₂]-Uracil | ¹³C, ¹⁵N | Pyrimidine Ring |
| ¹³C-Glucose | ¹³C | Sugar Moiety (if desired) |
| ¹⁵NH₄Cl | ¹⁵N | Pyrimidine Ring (de novo synthesis) |
Chemical Synthesis Pathways for Difluorodeoxyuridine Nucleosides and Their Labeled Variants
The chemical synthesis of 2',2'-difluoro-2'-deoxyuridine and its isotopically labeled analogs involves the coupling of a protected difluorinated sugar with the pyrimidine base. A key intermediate in this synthesis is a protected 2-deoxy-2,2-difluororibose derivative.
A common synthetic route begins with the appropriate protected 2-deoxy-2,2-difluororibofuranose. This sugar derivative is then activated, typically by conversion to a glycosyl halide or triflate, to facilitate the subsequent N-glycosylation reaction with the pyrimidine base.
For the synthesis of this compound, silylated [¹³C, ¹⁵N₂]-uracil is reacted with the activated difluoro-sugar derivative. This crucial condensation step forms the N-glycosidic bond, linking the labeled pyrimidine base to the difluorinated sugar. The reaction conditions, including the choice of solvent and catalyst, are optimized to favor the desired β-anomer, which is the stereoisomer with biological relevance. tandfonline.com
Following the glycosylation reaction, the protecting groups on the sugar moiety are removed under appropriate deprotection conditions to yield the final product, this compound. acs.org
Table 2: General Steps in the Chemical Synthesis of this compound
| Step | Description | Key Reagents/Intermediates |
| 1 | Protection of 2-deoxy-2,2-difluororibose | Protecting groups (e.g., TBDMS, benzoyl) |
| 2 | Activation of the protected sugar | Glycosyl halide or triflate formation |
| 3 | Glycosylation | Silylated [¹³C, ¹⁵N₂]-Uracil, Lewis acid catalyst |
| 4 | Deprotection | Reagents to remove sugar protecting groups (e.g., TBAF, NH₃/MeOH) |
Purification and Advanced Quality Control of Isotopically Labeled Products
The purification of this compound is essential to remove unreacted starting materials, byproducts, and any potential unlabeled contaminants. High-performance liquid chromatography (HPLC) is the primary technique employed for this purpose. Reversed-phase HPLC, using a C18 column and a gradient of water and an organic solvent like acetonitrile or methanol, is typically effective in isolating the desired labeled nucleoside with high chemical purity.
Advanced quality control measures are then implemented to confirm the identity, purity, and isotopic enrichment of the final product.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the labeled compound, which will be higher than the unlabeled analog due to the presence of the heavier isotopes. This technique also helps to determine the isotopic enrichment by analyzing the relative intensities of the mass peaks corresponding to the labeled and unlabeled species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of the molecule. For the ¹³C-labeled compound, the ¹³C NMR spectrum will show significantly enhanced signals for the labeled carbon positions. Furthermore, ¹H-¹³C and ¹H-¹⁵N coupling constants can provide definitive evidence of isotopic incorporation at specific sites. tandfonline.com
Purity Analysis: The chemical purity is typically determined by HPLC with UV detection, aiming for a purity of ≥95%. nucleosyn.comcaymanchem.com
The combination of these analytical techniques ensures that the synthesized this compound meets the stringent requirements for its intended use as an internal standard or tracer in research.
Production of Labeled Nucleotides and Triphosphates from the Base Nucleoside
To be biologically active or to be used in various biochemical assays, the labeled nucleoside, this compound, must be converted into its corresponding 5'-monophosphate (dFdUMP), 5'-diphosphate (dFdUDP), and 5'-triphosphate (dFdUTP) forms. This is typically achieved through enzymatic phosphorylation.
The initial phosphorylation to the monophosphate is a critical step. This can be catalyzed by various nucleoside kinases. Deoxycytidine kinase (dCK) is known to phosphorylate 2',2'-difluoro-2'-deoxyuridine.
Subsequent phosphorylation from the monophosphate to the diphosphate (B83284) and then to the triphosphate is carried out by other specific kinases. Nucleoside monophosphate (NMP) kinases catalyze the conversion of dFdUMP to dFdUDP, and nucleoside diphosphate (NDP) kinases catalyze the final step to produce the active triphosphate, dFdUTP. mdpi.com
These enzymatic reactions are often performed in a one-pot synthesis, where the necessary enzymes and a phosphate donor, typically adenosine triphosphate (ATP), are combined with the labeled nucleoside. nih.govoup.com An ATP regeneration system is often included to drive the reactions to completion. nih.gov The resulting labeled nucleotides can then be purified using techniques such as ion-exchange chromatography.
Table 3: Enzymes Involved in the Phosphorylation Cascade
| Conversion | Enzyme Class | Example Enzyme |
| Nucleoside to Monophosphate | Nucleoside Kinase | Deoxycytidine kinase (dCK) |
| Monophosphate to Diphosphate | Nucleoside Monophosphate (NMP) Kinase | UMP/CMP kinase |
| Diphosphate to Triphosphate | Nucleoside Diphosphate (NDP) Kinase | Nucleoside diphosphate kinase (NDPK) |
Advanced Analytical Characterization Techniques for 2 ,2 Difluoro 2 Deoxyuridine 13c2,15n2 Research
Mass Spectrometry-Based Approaches for Quantification and Metabolite Profiling
Mass spectrometry (MS) is a cornerstone technique for the analysis of dFdU, offering unparalleled sensitivity and selectivity. When coupled with chromatographic separation, it allows for the precise quantification of dFdU and its metabolites in complex biological matrices. The isotopically labeled internal standard, 2',2'-Difluoro-2'-deoxyuridine-13C2,15N2, is indispensable for these applications, correcting for sample loss during preparation and for variations in instrument response.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS has emerged as the preferred method for the quantification of dFdU in biological samples such as plasma and tissue. nih.gov Numerous studies have detailed the development and validation of robust LC-MS/MS assays for the simultaneous measurement of gemcitabine (B846) and dFdU. nih.gov These methods typically involve a sample preparation step, such as protein precipitation, followed by chromatographic separation and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov
The use of this compound as an internal standard is critical for achieving high accuracy. In MRM mode, specific precursor-to-product ion transitions are monitored for both the unlabeled analyte and the labeled standard. For instance, dFdU might be monitored in negative ion mode while its parent compound, gemcitabine, is monitored in positive ion mode within the same analytical run. nih.gov The distinct mass difference of the labeled standard ensures no cross-talk with the analyte signal. This approach has enabled the development of ultra-sensitive assays capable of detecting dFdU concentrations in the low picogram-per-milliliter range, which is essential for studies involving microdosing. The table below summarizes key parameters from various validated LC-MS/MS methods.
| Matrix | Analyte | Calibration Range | Sample Preparation | Chromatography | Key Finding |
|---|---|---|---|---|---|
| Mouse Plasma | dFdU | 250 - 50,000 ng/mL | Protein Precipitation | Reversed-Phase C18 | Demonstrated excellent precision and accuracy for pharmacokinetic studies. nih.gov |
| Mouse Brain Tissue | dFdU | 1 - 40 ng/mg | Protein Precipitation | Reversed-Phase C18 | Enabled quantification in complex tissue with high sensitivity. nih.gov |
| Human Plasma | dFdU | 250 - 50,000 pg/mL | Solid Phase Extraction | Not Specified | Ultra-sensitive method developed for a microdose clinical trial. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Tracing Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for stable isotope tracing studies, which aim to track the metabolic fate of labeled compounds within a biological system. metabolomicsworkbench.orgnih.gov The incorporation of ¹³C and ¹⁵N atoms into the 2',2'-Difluoro-2'-deoxyuridine molecule allows researchers to follow its path through various metabolic pathways. After administration of the labeled compound, metabolites are extracted, derivatized to increase their volatility, and analyzed by GC-MS. nih.gov
The mass spectrometer detects the mass shift in dFdU and its downstream metabolites resulting from the heavy isotopes. This allows for the differentiation between molecules derived from the administered tracer and the pre-existing, unlabeled pool of related molecules. GC-MS has been effectively used for isotopologue tracer studies of central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov By analyzing the isotopic enrichment in these central metabolites after exposure to labeled dFdU, researchers can investigate how the compound and its metabolic products perturb cellular energy pathways. Software tools are available to automate the process of data extraction, metabolite annotation, and correction for natural isotope abundance, facilitating high-throughput analysis. nih.gov
Mass Isotopomer Distribution Analysis (MIDA) for Metabolic Flux Elucidation
Mass Isotopomer Distribution Analysis (MIDA) is a sophisticated technique used to measure the rates of biosynthesis and turnover of molecules, providing insights into metabolic flux. nih.gov This method involves introducing a stable isotope-labeled precursor, such as this compound, and then using mass spectrometry to measure the relative abundances of different mass isotopomers (molecules differing only in their isotopic composition) in a product molecule. nih.govnih.gov
The pattern of mass isotopomers in a metabolic product depends on the isotopic enrichment of its direct precursor pool. By applying statistical analyses based on the binomial or multinomial expansion, MIDA can be used to calculate this precursor enrichment and, consequently, the fraction of molecules that are newly synthesized during the experiment. nih.gov This technique is powerful because it can determine the "true" precursor enrichment for a specific metabolic product. MIDA is potentially applicable to the study of nucleic acid synthesis and turnover, allowing researchers to quantify the flux of dFdU into DNA or its impact on nucleotide salvage pathways. nih.gov
Isotope Dilution Mass Spectrometry for Absolute Quantification of Modified Nucleosides
Isotope Dilution Mass Spectrometry (IDMS) is considered a reference method for achieving highly accurate and precise absolute quantification of molecules. wikipedia.orgnih.gov The principle of IDMS involves adding a known amount of an isotopically labeled standard, in this case, this compound, to a sample containing the unlabeled analyte of interest. nih.gov The labeled standard acts as an ideal internal standard because it is chemically identical to the analyte and thus behaves identically during sample extraction, derivatization, and ionization, but is distinguishable by its mass. nist.govnist.gov
After adding the standard and allowing it to equilibrate with the sample, the mixture is analyzed by LC-MS or GC-MS. The absolute quantity of the endogenous analyte is calculated based on the measured ratio of the unlabeled analyte to the labeled standard. wikipedia.org This approach effectively corrects for any sample loss or matrix effects, significantly improving accuracy over external calibration methods. IDMS is particularly valuable for quantifying modified nucleosides in DNA and RNA, where it can achieve ultrasensitive detection in the low femtomole range with high reproducibility. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules in solution. The incorporation of stable isotopes like ¹³C and ¹⁵N enhances the utility of NMR for studying complex biomolecules. nih.gov
¹³C and ¹⁵N NMR for Structural Elucidation and Positional Isotope Exchange Studies
The presence of ¹³C and ¹⁵N labels in this compound provides specific probes for NMR analysis. The chemical shifts of ¹³C and ¹⁵N nuclei are highly sensitive to their local electronic environment, making them excellent reporters of molecular structure. researchgate.net Heteronuclear NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to correlate the labeled carbon and nitrogen atoms with neighboring protons, confirming the molecular structure and assigning chemical shifts. The introduction of stable isotopes is particularly beneficial for simplifying complex spectra and overcoming signal overlap, which is a common challenge in the NMR of nucleosides. nih.gov
Furthermore, isotope labeling enables positional isotope exchange (PIX) studies, which are used to investigate enzyme reaction mechanisms. escholarship.orgnih.gov By synthesizing a substrate with an isotopic label at a specific position involved in bond cleavage, one can monitor the fate of the label during the enzymatic reaction. For example, if an enzyme that metabolizes dFdU catalyzes a reaction involving the cleavage and reformation of a bond to a labeled nitrogen or carbon atom, NMR could detect the "scrambling" of the isotope label. This provides powerful evidence for the formation of a symmetric intermediate and helps to elucidate the kinetic and chemical mechanism of the enzyme.
| NMR Technique | Application for this compound | Information Gained |
|---|---|---|
| ¹³C NMR Spectroscopy | Structural verification and analysis of metabolic transformations. | Confirmation of the carbon skeleton; detection of changes in chemical environment upon metabolism. researchgate.net |
| ¹⁵N NMR Spectroscopy | Probing changes in the pyrimidine (B1678525) ring structure. | Sensitive to protonation, hydrogen bonding, and enzymatic modification at the nitrogen positions. researchgate.net |
| Heteronuclear Correlation (e.g., HSQC, HMBC) | Complete assignment of NMR signals and structural confirmation. | Provides connectivity information between ¹H, ¹³C, and ¹⁵N nuclei, confirming the molecular structure. |
| Positional Isotope Exchange (PIX) Studies | Elucidation of enzymatic reaction mechanisms. | Tracks the fate of ¹³C and ¹⁵N labels to identify bond cleavage/formation steps and reaction intermediates. nih.gov |
Advanced NMR for Metabolic Tracking in Complex Biological Systems
The use of stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive method for tracking the metabolic fate of 2',2'-Difluoro-2'-deoxyuridine. Dual labeling with ¹³C and ¹⁵N provides a more detailed understanding of molecular dynamics, metabolic pathways, and the structures of resulting metabolites. alfa-chemistry.com These advanced NMR techniques are pivotal in elucidating the complex biochemical transformations of the compound within biological systems. alfa-chemistry.com
Metabolic flux analysis (MFA) is a key application where cells are supplied with ¹³C and ¹⁵N labeled substrates. alfa-chemistry.com By tracing the incorporation and journey of these isotopes through various metabolic networks, researchers can quantify the rates of metabolic reactions and map flux distributions within cellular pathways. alfa-chemistry.com For instance, ¹H-NMR-based metabolomic analysis has been successfully used to investigate the metabolic changes induced by gemcitabine (the parent compound of 2',2'-Difluoro-2'-deoxyuridine) in cancer cells. portlandpress.comresearchgate.net Such studies have revealed significant alterations in amino acid metabolism, membrane phospholipids, and other pathways following treatment. portlandpress.comresearchgate.net
Furthermore, NMR spectroscopy is instrumental in determining the three-dimensional structures of biomolecules. alfa-chemistry.com The incorporation of ¹³C and ¹⁵N labels facilitates detailed information about protein backbone and side-chain assignments, which is crucial for understanding drug-target interactions at an atomic resolution. alfa-chemistry.comnih.gov While 19F-NMR has been used for real-time detection of the metabolism of gemcitabine to 2',2'-difluoro-2'-deoxyuridine (dFdU) diva-portal.org, the dual ¹³C and ¹⁵N labeling allows for a much broader and more detailed investigation into the subsequent metabolic transformations of the uridine analog itself. alfa-chemistry.com NMR-based metabolic profiling of tumor tissues and serum can also help identify biomarkers for predicting chemosensitivity to drugs like gemcitabine. nih.gov
Chromatographic Separation Techniques
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and quantification of this compound and its metabolites from complex biological matrices. nih.govajgreenchem.com The versatility of HPLC allows for various configurations, including different separation modes and detection systems, to achieve optimal resolution and sensitivity. ajgreenchem.com
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Radioisotope)
HPLC coupled with Ultraviolet (UV) detection is a widely used, cost-effective, and robust method for the quantitative analysis of nucleoside analogs like gemcitabine and its primary metabolite, dFdU. ajgreenchem.comnih.govnih.gov The method's simplicity and reliability make it suitable for a variety of applications. nih.gov Separation is typically achieved on a reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.govnih.govrjptonline.orgscispace.comdoaj.org The UV detector is set to a wavelength where the compounds exhibit maximum absorbance, commonly around 268-275 nm. nih.govscispace.comdoaj.orgnih.gov
Radioisotope detection offers another highly sensitive approach for tracking radiolabeled compounds. In radio-HPLC, substances are labeled with a radioactive isotope (e.g., ³H or ¹⁴C), and a radioactivity detector is placed in line after the HPLC column. berthold.comberthold.com This technique is exceptionally powerful for drug metabolism studies, allowing for the separation and quantification of radiolabeled drugs and their metabolites with high sensitivity and resolution. berthold.comberthold.com
Below is a table summarizing typical HPLC-UV parameters used for the analysis of the parent compound, gemcitabine, which are adaptable for this compound.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linear Range | Reference |
|---|---|---|---|---|---|
| Reversed-phase C18 | Sodium phosphate buffer and methanol | Not Specified | Not Specified | 1–400 μM | nih.gov |
| Inertsil ODS-3V C18 (250mm x 4.6mm; 5µm) | Water: Acetonitrile (90:10; pH 3.5) | 1.0 | 270 | 1-120 µg/ml | rjptonline.org |
| Phenomenex Luna C-18 (250 mm × 4.6 mm; 5μ) | Water: Acetonitrile (90:10; pH 7.0) | 1.0 | 275 | 0.5–50 μg/mL | nih.govscispace.comdoaj.org |
| C18 (4.6 mm x 50 mm, 5 µm) | Ammonium acetate buffer (40.0 mmol/L, pH 5.5): Acetonitrile (97.5:2.5) | 0.8 | 268 | 0.50-50.0 mg/L (for dFdU) | nih.gov |
Specific Column Chemistries for Labeled Nucleoside and Metabolite Separation (e.g., Reverse Phase, HILIC)
The choice of column chemistry is critical for the effective separation of polar compounds like nucleosides and their metabolites.
Reverse Phase (RP) Chromatography: This is the most common mode used for nucleoside analysis. umich.edu RP columns, such as those with C18 or the more hydrophobic C30 stationary phases, separate molecules based on their hydrophobicity. nih.govumich.edu For highly polar molecules like short oligonucleotides or nucleoside metabolites that are difficult to retain on standard C18 columns, specialized columns with features like larger pore sizes and resistance to phase collapse in highly aqueous mobile phases are necessary. elementlabsolutions.com Ion-pair reverse-phase (IP-RP) chromatography is an important variation where an ion-pairing agent (e.g., triethylamine acetate) is added to the mobile phase. elementlabsolutions.com This agent neutralizes the charge on the phosphate backbone of nucleotides, enhancing their retention on the hydrophobic stationary phase. elementlabsolutions.combitesizebio.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that is well-suited for the separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique is valuable for analyzing polar metabolites that are poorly retained in reverse-phase chromatography. Advanced bioanalytical techniques for gemcitabine have incorporated methods like HILIC to improve the precision and efficiency of drug monitoring. ajgreenchem.com Other novel stationary phases, such as porous graphitic carbon (PGC), have also been employed to achieve acceptable chromatographic performance for gemcitabine and its metabolites, overcoming issues of poor retention and peak shape seen with some RP methods. mdpi.com
The selection between these column chemistries depends on the specific physicochemical properties of the labeled nucleoside and its expected metabolites.
| Technique | Stationary Phase Principle | Typical Analytes | Key Advantages | Reference |
|---|---|---|---|---|
| Reverse Phase (RP) | Non-polar (e.g., C18, C30) | Nucleosides, less polar metabolites | Robust, widely applicable, good for separating compounds with varying hydrophobicity. | nih.govumich.edu |
| Ion-Pair Reverse Phase (IP-RP) | Non-polar with an ion-pairing agent in the mobile phase | Charged nucleosides, nucleotides | Enhances retention of charged, polar analytes on RP columns. | elementlabsolutions.combitesizebio.com |
| Hydrophilic Interaction (HILIC) | Polar (e.g., silica, amide) | Highly polar nucleosides and metabolites | Improved retention for very polar compounds that elute early in RP. | ajgreenchem.com |
| Porous Graphitic Carbon (PGC) | 100% porous graphitic carbon | Polar metabolites, structural isomers | Offers unique selectivity and good retention for very polar compounds where RP fails. | mdpi.com |
Applications of 2 ,2 Difluoro 2 Deoxyuridine 13c2,15n2 in Biochemical Pathway Elucidation
Elucidation of Nucleoside and Nucleotide Metabolic Pathways
The metabolism of nucleoside analogs like dFdU is a complex process involving multiple enzymatic steps, including phosphorylation and deamination. The use of 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂ allows for the detailed investigation of these pathways, which are crucial for both the activation and catabolism of these compounds.
Phosphorylation Dynamics by Deoxycytidine Kinase (dCK), UMP/CMP Kinase, and Nucleoside-Diphosphate Kinase
For dFdU to exert its biological effects, it must be phosphorylated to its mono-, di-, and triphosphate forms (dFdUMP, dFdUDP, and dFdUTP, respectively). This phosphorylation cascade is initiated by deoxycytidine kinase (dCK), which converts dFdU to dFdUMP. Subsequent phosphorylations are carried out by UMP/CMP kinase (CMPK) and nucleoside-diphosphate kinase (NDPK).
By introducing 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂ into a cellular system, researchers can trace its conversion through this phosphorylation cascade. Using techniques like liquid chromatography-mass spectrometry (LC-MS), the appearance of labeled dFdUMP, dFdUDP, and dFdUTP can be monitored over time. This provides a direct measure of the activity and kinetics of the involved kinases. For instance, dFdU has a lower affinity for dCK compared to the parent drug, gemcitabine (B846). nih.gov The use of the labeled compound allows for precise quantification of this difference in phosphorylation efficiency.
Interactive Table: Kinetic Parameters of Key Enzymes in Gemcitabine and dFdU Metabolism
| Enzyme | Substrate | Km (μM) | Relative Efficiency |
|---|---|---|---|
| Deoxycytidine Kinase (dCK) | Deoxycytidine (dCyd) | 1.5 | High |
| Deoxycytidine Kinase (dCK) | Gemcitabine (dFdC) | 4.6 | Moderate |
| UMP/CMP Kinase (CMPK) | Gemcitabine monophosphate (dFdCMP) | - | Lower than dCMP |
| Cytidine (B196190) Deaminase (CDA) | Deoxycytidine (dCyd) | 46.3 | High |
| Cytidine Deaminase (CDA) | Gemcitabine (dFdC) | 95.7 | Moderate |
Data derived from studies on unlabeled compounds, which the labeled counterpart is designed to trace. nih.govnih.gov
Deamination Mechanisms by Cytidine Deaminase (CDA) and Deoxycytidylate Deaminase
Deamination is a critical step in the metabolism of gemcitabine, leading to the formation of dFdU. This reaction is primarily catalyzed by cytidine deaminase (CDA) in the liver and blood. nih.gov Additionally, within the cell, the monophosphorylated form of gemcitabine, dFdCMP, can be deaminated by deoxycytidylate deaminase to form dFdUMP. nih.govnih.gov
The use of ¹³C- and ¹⁵N-labeled gemcitabine would allow for the precise tracing of the deamination process to form labeled dFdU. By monitoring the conversion of labeled gemcitabine to labeled dFdU, the activity of CDA can be accurately assessed in various tissues and cellular compartments. Similarly, by tracking the transformation of labeled dFdCMP to labeled dFdUMP, the contribution of deoxycytidylate deaminase to the metabolic pathway can be quantified. Studies have shown that dFdCTP, the triphosphate form of gemcitabine, can inhibit deoxycytidylate deaminase, creating a feedback loop that can be meticulously studied using stable isotope tracers. nih.govnih.gov
Investigating Intracellular Nucleotide Pools and Interconversions
The introduction of a labeled nucleoside analog like 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂ allows for the detailed investigation of its impact on the endogenous nucleotide pools. Upon entering the cell and being phosphorylated, labeled dFdUTP will exist alongside the natural deoxyuridine triphosphate (dUTP) and other deoxynucleotides.
Mass spectrometry can distinguish between the labeled and unlabeled nucleotides, allowing for the quantification of the intracellular concentration of dFdUTP and its effect on the concentrations of other nucleotides. nih.govnih.gov It has been demonstrated that the diphosphate (B83284) form of gemcitabine (dFdCDP) inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. nih.gov This leads to a depletion of the natural deoxynucleotide pools, which can be precisely measured using stable isotope dilution mass spectrometry with the aid of labeled standards. The use of 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂ and its phosphorylated metabolites as internal standards is crucial for the accurate quantification of their unlabeled counterparts in such studies. nih.govnih.govprinsesmaximacentrum.nl
Interactive Table: Mass Shift of Labeled Metabolites
| Compound | Unlabeled Mass (Da) | Labeled Mass (Da) | Mass Shift (Da) |
|---|---|---|---|
| 2',2'-Difluoro-2'-deoxyuridine (dFdU) | 264.18 | 267.16 | +3 |
| dFdU monophosphate (dFdUMP) | 344.15 | 347.13 | +3 |
| dFdU diphosphate (dFdUDP) | 424.12 | 427.10 | +3 |
| dFdU triphosphate (dFdUTP) | 504.09 | 507.07 | +3 |
The mass shift is due to the incorporation of one ¹³C and two ¹⁵N atoms, with the second ¹³C replacing a ¹²C.
Tracer Studies of DNA and RNA Synthesis and Incorporation
A key mechanism of action for nucleoside analogs is their incorporation into nucleic acids, which can disrupt replication and transcription, ultimately leading to cell death. 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂ serves as an excellent tracer to study these processes.
Tracing Incorporation of Labeled Metabolites into Nucleic Acid Strands
Once phosphorylated to its triphosphate form (dFdUTP), the labeled dFdU can be incorporated into both DNA and RNA. nih.govnih.gov By treating cells with 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂, researchers can then isolate the DNA and RNA and use mass spectrometry to detect the presence of the labeled nucleoside. This provides direct evidence of its incorporation into the nucleic acid strands.
The extent of incorporation can be quantified, allowing for a correlation to be drawn between the amount of the analog in the DNA and RNA and the observed biological effects. Studies have shown that dFdU triphosphate is indeed incorporated into both DNA and RNA, and the level of this incorporation correlates with its cytotoxicity. nih.gov The use of a stable isotope-labeled version is instrumental in distinguishing the incorporated analog from the vast excess of natural nucleosides.
Analysis of DNA Replication and Repair Mechanisms via Labeled Precursors
The incorporation of a modified nucleotide like dFdU into a growing DNA strand can have significant consequences for DNA replication and repair. It has been shown that the incorporation of gemcitabine slows down DNA chain elongation. csic.esresearchgate.net By using 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂ as a tracer, the fate of the DNA strands containing the labeled analog can be followed.
For example, pulse-chase experiments can be performed where cells are first exposed to the labeled compound and then to an unlabeled medium. By analyzing the DNA at different time points, researchers can study how the presence of the analog affects the progression of replication forks and whether the cell's DNA repair machinery attempts to remove the modified base. The distinct mass of the labeled dFdU allows for its specific detection within DNA fragments, providing insights into the mechanisms of DNA damage signaling and repair that are activated in response to its incorporation. nih.gov
Characterization of Nucleoside Transport Mechanisms
The passage of nucleoside analogs like gemcitabine and its metabolite dFdU across cellular membranes is a critical determinant of their pharmacological activity. This process is mediated by specialized protein families: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.govnih.gov The use of isotopically labeled compounds such as 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂ is indispensable for accurately tracing and quantifying these transport kinetics.
Interaction with Equilibrative Nucleoside Transporters (hENTs)
Human Equilibrative Nucleoside Transporters (hENTs) are sodium-independent, bidirectional facilitators that play a major role in the uptake of gemcitabine and its metabolites. nih.gov Kinetic studies have identified hENT1 as the primary transporter for gemcitabine, with hENT2 also contributing to its cellular entry. nih.govnih.govnih.gov
Research has demonstrated that dFdU, the unlabeled counterpart of 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂, is not only a substrate for both hENT1 and hENT2 but also acts as a competitive inhibitor of gemcitabine transport. nih.gov During brief incubation periods, dFdU significantly limits gemcitabine uptake. However, over longer periods, it can paradoxically increase the net intracellular accumulation of gemcitabine. nih.gov This complex interaction underscores the importance of using labeled tracers to dissect the time-dependent transport dynamics. For instance, competitive inhibition studies using labeled gemcitabine and varying concentrations of dFdU have determined the inhibitory constants (IC₅₀) of dFdU for hENTs. nih.gov
| Compound | Transporter | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| Gemcitabine | hENT1 | Km | 160 | nih.gov |
| Gemcitabine | hENT2 | Km | 740 | nih.gov |
| dFdU | hENT1/2 | IC50 | 0.45 | nih.gov |
| dFdU | hENT2 | IC50 | 1.2 | nih.gov |
| Gemcitabine | hCNT1 | Km | 18 | nih.gov |
Substrate and Inhibitor Studies with Concentrative Nucleoside Transporters (hCNTs)
Human Concentrative Nucleoside Transporters (hCNTs) are sodium-dependent symporters that actively transport nucleosides into cells against a concentration gradient. nih.gov Gemcitabine is a high-affinity substrate for hCNT1 and is also transported by hCNT3. nih.govnih.gov The expression levels of these transporters, particularly hCNT1, can significantly influence a cell's sensitivity to gemcitabine. nih.gov
The metabolite dFdU is also recognized as a substrate by hCNTs. nih.govnih.gov Labeled 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂ enables precise substrate and inhibitor studies to characterize the transport kinetics of hCNT isoforms. By tracking the uptake of the labeled compound in cells expressing specific hCNT subtypes, researchers can determine key kinetic parameters like the Michaelis-Menten constant (Kₘ) and the maximum transport velocity (Vₘₐₓ). These studies are vital for understanding how competition between gemcitabine and its metabolite dFdU for hCNT-mediated transport affects the intracellular concentration and, consequently, the efficacy of the parent drug.
Enzymatic Mechanism Studies and Inhibition Kinetics
Following transport into the cell, gemcitabine undergoes a series of enzymatic modifications that are crucial for its activity and elimination. nih.govclinpgx.org The use of isotopically labeled analogs is essential for delineating these enzymatic pathways and quantifying their kinetics.
Kinetic Parameter Determination for Nucleoside-Modifying Enzymes
The activation of gemcitabine is initiated by deoxycytidine kinase (dCK), which phosphorylates it to gemcitabine monophosphate (dFdCMP) in a rate-limiting step. clinpgx.orgnih.gov Conversely, a major inactivation pathway is the deamination of gemcitabine to dFdU by the enzyme cytidine deaminase (CDA). nih.govnih.gov
Kinetic studies using purified human enzymes have precisely determined the parameters for these reactions. nih.gov For dCK, gemcitabine exhibits a Kₘ value that is only slightly higher than that of the natural substrate, deoxycytidine, indicating it is an efficient substrate for the enzyme. nih.gov Similarly, kinetic analysis of CDA shows that gemcitabine is a good substrate for this deaminating enzyme. nih.gov Furthermore, research has shown that dFdU can modulate the intracellular phosphorylation of gemcitabine, suggesting a complex interplay between transport and metabolism that can be elucidated using labeled compounds. nih.gov
| Enzyme | Substrate | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| Deoxycytidine Kinase (dCK) | Deoxycytidine (CdR) | Km | 1.5 | nih.gov |
| Deoxycytidine Kinase (dCK) | Gemcitabine (dFdC) | Km | 4.6 | nih.gov |
| Cytidine Deaminase (CDA) | Deoxycytidine (CdR) | Km | 46.3 | nih.gov |
| Cytidine Deaminase (CDA) | Gemcitabine (dFdC) | Km | 95.7 | nih.gov |
Investigation of Ribonucleotide Reductase (RNR) Modulation by Nucleotide Analogs
One of the primary mechanisms of gemcitabine's cytotoxicity involves the inhibition of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides for DNA synthesis. nih.gov This inhibition is mediated by the diphosphorylated metabolite, gemcitabine diphosphate (dFdCDP). nih.govnih.gov
The interaction of dFdCDP with RNR is a complex, mechanism-based inactivation process. nih.govnih.gov Studies using radiolabeled F₂CDP have been crucial in uncovering the details of this inhibition. Research shows that the inactivation involves the covalent binding of the sugar moiety of F₂CDP to the RNR enzyme, leading to the loss of an essential radical in the R2 subunit or inactivation of the R1 subunit, depending on the presence of reductants. nih.govnih.govnih.gov This results in the complete inactivation of the enzyme with substoichiometric amounts of the inhibitor. nih.gov While dFdU nucleotides are formed at much lower levels than gemcitabine nucleotides, the use of labeled dFdU, such as 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂, allows for the investigation of their intracellular phosphorylation and potential, though likely minor, interactions with RNR, contributing to a complete picture of the drug's metabolic and inhibitory pathways. nih.gov
Mechanistic Investigations Utilizing 2 ,2 Difluoro 2 Deoxyuridine 13c2,15n2 in Preclinical Research Models
In Vitro Cell Culture Models for Cellular Uptake and Biotransformation
In vitro cell culture systems are fundamental for dissecting the molecular mechanisms of drug action at the cellular level. By using established human cell lines, researchers can investigate the transport of 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂ across the cell membrane and its subsequent enzymatic conversion into active and inactive forms.
The cellular entry of gemcitabine (B846) is a critical determinant of its activity and is primarily mediated by nucleoside transporters. clinpgx.org Studies utilizing human cancer cell lines such as HepG2 (liver carcinoma), A549 (lung carcinoma), and HeLa (cervical cancer) have been instrumental in characterizing this process. rsc.orgjksus.org The use of isotopically labeled gemcitabine allows for precise quantification of its uptake, distinguishing it from the cell's natural nucleosides. Research has shown that human equilibrative nucleoside transporter-1 (hENT1) is a major transporter for gemcitabine, and its expression level in cancer cells can correlate with sensitivity to the drug. nih.gov
In these cell lines, the deaminated metabolite of gemcitabine, 2',2'-difluorodeoxyuridine (dFdU), can compete with the parent compound for entry through these transporters. nih.gov However, studies in HeLa cells have revealed a complex interaction where the presence of dFdU can, over time, paradoxically increase the intracellular accumulation of gemcitabine's active forms, suggesting a modulation of both transport and metabolic pathways. nih.gov The ability to trace the ¹³C and ¹⁵N labels of 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂ is essential to unraveling these intricate interactions without interference from endogenous molecules.
Once inside the cell, 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂ undergoes a necessary series of phosphorylation steps to become active. nih.gov This metabolic activation is a prodrug-to-drug conversion pathway. nih.gov The process is initiated by the enzyme deoxycytidine kinase (dCK), which performs the rate-limiting first phosphorylation to create the monophosphate form (dFdCMP). clinpgx.orgnih.gov Subsequent phosphorylations are carried out by other kinases to form the diphosphate (B83284) (dFdCDP) and the active triphosphate (dFdCTP) metabolites. clinpgx.orgnih.gov
The active dFdCTP can be incorporated into DNA, leading to the inhibition of DNA synthesis. nih.gov Concurrently, the diphosphate form, dFdCDP, inhibits the enzyme ribonucleotide reductase, which depletes the cell of the natural deoxyribonucleotides needed for DNA replication. clinpgx.orgnih.gov A major inactivation pathway also exists, where the parent compound is deaminated by cytidine (B196190) deaminase (CDA) into the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU). clinpgx.org
Isotopic labeling is crucial for quantifying the flux through these competing activation and inactivation pathways. Studies analyzing peripheral blood mononuclear cells have provided a clear picture of the relative abundance of these nucleotides. For instance, while the inactive dFdU is often present at higher concentrations than gemcitabine itself, the active dFdCTP accumulates to significantly higher levels than the triphosphate form of dFdU (dFdUTP), underscoring the primary importance of the dFdCTP metabolite. nih.gov
| Metabolite | Relative Intracellular Concentration Finding |
| dFdU vs. Gemcitabine | The mean intracellular area under the concentration-time curve (AUC) for dFdU was found to be substantially higher than that of gemcitabine, indicating rapid deamination. nih.gov |
| dFdCTP vs. dFdUTP | The mean AUC for the active metabolite dFdCTP was measured to be approximately 8.5 times higher than that of dFdUTP (2640 µMh vs. 312 µMh), questioning the relevance of dFdU-derived nucleotides to the drug's overall effect. nih.gov |
| dFdCMP, dFdCDP, dFdCTP | Serial phosphorylation leads to the accumulation of the mono-, di-, and tri-phosphate forms, with dCK activity being the rate-limiting step for the formation of dFdCMP. clinpgx.orgnih.gov |
In Vivo Animal Models for Metabolic Flux Analysis (Non-Human)
While in vitro models are invaluable, in vivo animal models are necessary to understand drug metabolism within the context of a whole organism, accounting for drug distribution, tissue-specific metabolism, and clearance.
Patient-derived xenograft (PDX) models, where human tumors are implanted into immunodeficient mice, are considered highly predictive preclinical models. nih.govascopubs.org The administration of 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂ to these models allows for detailed metabolic characterization within the tumor microenvironment. Researchers can track the labeled compound and its metabolites, comparing their concentrations in tumor tissue versus plasma and other organs. nih.gov
Such studies have demonstrated that the metabolic profile within the tumor can be a key determinant of therapeutic response. nih.gov For example, the expression levels of activating enzymes like dCK and inactivating enzymes like CDA within the xenografted tumor tissue can be measured and correlated with treatment efficacy. nih.gov The use of ¹³C and ¹⁵N labels enables precise measurement of the drug's metabolic products directly in the target tissue, providing a clear link between local metabolism and anti-tumor activity. nih.gov This approach helps validate whether the metabolic pathways identified in vitro are also dominant in the more complex in vivo setting.
| Model Type | Finding | Relevance of Isotopic Labeling |
| Patient-Derived Xenograft (PDX) | Response rates in xenograft models treated with gemcitabine were shown to correlate with clinical outcomes in patients, validating the model's predictive power. ascopubs.org | Labeled compounds allow for the quantification of drug metabolite concentrations (e.g., dFdCTP) specifically within the tumor, linking drug activation to the observed response. |
| Orthotopic Pancreatic Cancer Model | Studies can assess how the tumor microenvironment and stromal components affect the expression of gemcitabine-metabolizing enzymes. nih.gov | Isotopic tracing can differentiate between drug metabolism in tumor cells versus surrounding stromal cells, clarifying the complex interplay within the tumor. |
Metabolic flux analysis (MFA) using stable isotopes like ¹³C and ¹⁵N is a powerful technique to quantitatively map the flow of atoms through metabolic networks. nih.govyoutube.com When 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂ is administered to an animal model, the labeled carbon and nitrogen atoms can be traced as the molecule is metabolized, distributed, and potentially broken down and re-incorporated into other endogenous pathways. nih.gov
This "one-shot" ¹³C¹⁵N-MFA can simultaneously quantify both carbon and nitrogen flux. nih.gov For example, the ¹⁵N atoms from the pyrimidine (B1678525) ring of the labeled gemcitabine could be traced through nitrogen metabolism. Research has identified glutamate (B1630785) as a central hub for nitrogen assimilation, donating its nitrogen to other amino acids via transamination reactions. nih.gov By tracking the ¹⁵N label, investigators could determine if the nitrogen from the catabolism of gemcitabine enters this central nitrogen pool. Similarly, the ¹³C label can trace the fate of the drug's carbon backbone, revealing if it is excreted or enters central carbon metabolism, such as the TCA cycle. mdpi.com This provides a systemic view of the drug's metabolic impact far beyond its direct phosphorylation pathway. mdpi.com
Table of Compound and Term Names
| Name | Description |
| 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂ | Isotopically labeled form of Gemcitabine (dFdC), the subject of the article. |
| Gemcitabine (dFdC) | A deoxycytidine analog and prodrug used in chemotherapy. nih.gov |
| 2',2'-difluorodeoxyuridine (dFdU) | The primary inactive metabolite of gemcitabine, formed by deamination. clinpgx.org |
| Gemcitabine monophosphate (dFdCMP) | The first phosphorylated metabolite of gemcitabine. clinpgx.org |
| Gemcitabine diphosphate (dFdCDP) | The second phosphorylated metabolite of gemcitabine; inhibits ribonucleotide reductase. clinpgx.org |
| Gemcitabine triphosphate (dFdCTP) | The final, active triphosphate metabolite of gemcitabine that is incorporated into DNA. clinpgx.org |
| Deoxycytidine kinase (dCK) | The rate-limiting enzyme that catalyzes the first phosphorylation of gemcitabine. clinpgx.orgnih.gov |
| Cytidine deaminase (CDA) | The enzyme that inactivates gemcitabine by converting it to dFdU. clinpgx.org |
| Ribonucleotide reductase | An enzyme involved in DNA synthesis, inhibited by dFdCDP. nih.gov |
| Human equilibrative nucleoside transporter-1 (hENT1) | A key protein responsible for transporting gemcitabine into cells. nih.gov |
| A549 | A human lung carcinoma cell line used in in vitro studies. rsc.org |
| HeLa | A human cervical cancer cell line used in in vitro studies. nih.gov |
| HepG2 | A human liver carcinoma cell line used in in vitro studies. rsc.org |
| Deoxyribonucleic acid (DNA) | The molecule carrying genetic instructions that is disrupted by gemcitabine's active metabolite. wikipedia.org |
Future Perspectives and Emerging Research Avenues for 2 ,2 Difluoro 2 Deoxyuridine 13c2,15n2
Development of Novel Isotope Labeling Strategies for Complex Biomolecules
The synthesis of 2',2'-Difluoro-2'-deoxyuridine-13C2,15N2 represents a specific application of isotope labeling, a technique that is constantly evolving. nucleosyn.com Future research will likely leverage more complex and dynamic labeling strategies to probe the intricate metabolic networks where this molecule plays a role. nih.gov
Dynamic and Pulse-Chase Labeling: Traditional stable isotope labeling often examines metabolic flux at a steady state. nih.gov However, biological systems are inherently dynamic. Pulse-chase experiments, which involve introducing a labeled compound (the "pulse") and then replacing it with its unlabeled counterpart (the "chase"), allow researchers to track the metabolic fate of a cohort of molecules over time. nih.gov Applying this to this compound could reveal the kinetics of its incorporation into and removal from nucleic acids (DNA and RNA), providing a temporal dimension to its cytotoxic effects. nih.govnih.gov
Multi-Isotope Labeling: The use of compounds labeled with multiple different stable isotopes (e.g., ¹³C, ¹⁵N, ²H) simultaneously is a powerful emerging strategy. researchgate.net While this compound already contains both ¹³C and ¹⁵N, future studies could involve its use alongside other tracers, such as ²H-labeled glucose or other nucleosides. This would enable the simultaneous tracking of multiple metabolic pathways—for instance, de novo nucleotide synthesis and salvage pathways—and how they are perturbed by gemcitabine (B846) treatment. researchgate.netyoutube.com This approach is particularly valuable for dissecting the metabolism of complex biomolecules like RNA and proteins, where atoms are sourced from various precursors. nih.govunl.ptnih.gov
Biologically-Mediated Labeling: For many complex studies, tracking the behavior of multiple isotopic forms (isotopologues) is necessary to resolve the activity of the numerous pathways a metabolite may participate in. nih.gov Research could explore the in-situ generation of labeled 2',2'-Difluoro-2'-deoxyuridine from labeled precursors within cellular systems to better understand the upstream metabolic channeling that leads to its formation.
| Labeling Strategy | Description | Potential Application for this compound | Key Insights |
|---|---|---|---|
| Steady-State Labeling | Cells or organisms are cultured with a labeled substrate until isotopic equilibrium is reached. nih.gov | Quantifying the relative contribution of gemcitabine to the dFdU pool and its subsequent incorporation into DNA/RNA at equilibrium. | Overall pathway activity and contribution. nih.gov |
| Pulse-Chase Labeling | A brief exposure to a labeled substrate ("pulse") is followed by a return to an unlabeled substrate ("chase"). nih.gov | Tracking the rate of synthesis, incorporation, and subsequent turnover of dFdU in nucleic acids. nih.gov | Kinetics of metabolic processes and molecular turnover rates. nih.gov |
| Multi-Isotope Tracing | Simultaneous use of multiple substrates labeled with different isotopes (e.g., ¹³C, ¹⁵N, ²H). researchgate.net | Using ¹³C₂,¹⁵N₂-dFdU alongside ²H₂O to simultaneously measure DNA synthesis and repair dynamics. mdpi.com | Interactions between different metabolic pathways. nih.gov |
Integration with Multi-Omics Approaches for Holistic Metabolic Understanding
The true power of using tracers like this compound is realized when labeling data is integrated with other "omics" datasets, such as genomics, transcriptomics, and proteomics. nih.govgenome.gov This multi-omics approach provides a holistic, systems-level view of cellular responses to therapeutic agents. nih.govtechscience.com
By combining stable isotope tracing with metabolomics, researchers can move beyond measuring static metabolite concentrations to quantifying dynamic metabolic fluxes. nih.gov For example, tracking the ¹³C and ¹⁵N labels from this compound into the broader metabolome can reveal the downstream fate of its constituent atoms and identify unexpected metabolic shunts or bottlenecks.
Integrating this data with transcriptomics (measuring gene expression) and proteomics (measuring protein levels) can link observed metabolic changes to the underlying regulatory machinery. nih.govmdpi.com For instance, an observed increase in the incorporation of the labeled tracer into DNA could be correlated with the upregulation of specific DNA polymerase or nucleoside transporter genes. nih.gov Such an integrated approach is crucial for understanding mechanisms of drug efficacy and resistance. mdpi.comtechscience.com Future studies will likely leverage these methods to build comprehensive models of how cells metabolize gemcitabine and how this metabolism is altered in drug-resistant cancer phenotypes. nih.gov
| Omics Layer | Data Provided | Integrated Insights |
|---|---|---|
| Tracer Metabolomics | Metabolic fluxes and pathway activities revealed by the fate of ¹³C and ¹⁵N labels. nih.gov | A systems-level understanding of drug action, identification of biomarkers for treatment response, and discovery of mechanisms of drug resistance. techscience.commetabolon.com |
| Genomics | Genetic variations (e.g., in metabolic enzymes or transporters) that may influence drug metabolism. | |
| Transcriptomics | Changes in gene expression in response to drug treatment, identifying regulatory networks. nih.gov | |
| Proteomics | Changes in protein abundance, providing a direct link between gene expression and metabolic function. mdpi.com |
Advancements in Analytical Platforms for Enhanced Sensitivity and Throughput
The ability to detect and quantify isotopically labeled molecules is fundamentally dependent on the power of analytical platforms. mdpi.com Future research with this compound will be greatly enhanced by ongoing advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS): Modern HRMS instruments can distinguish between molecules with very small mass differences. nih.govnih.gov This is critical for isotope tracing, as it allows for the clear separation of the labeled (e.g., ¹³C₂,¹⁵N₂-dFdU) and unlabeled forms of the molecule and their various metabolites. nih.gov The high sensitivity of new laser-based mass spectrometers even allows for real-time measurement of labeled compounds in breath tests, opening up possibilities for non-invasive in-vivo studies in preclinical models. youtube.com Increased sensitivity means that smaller quantities of the tracer are needed and that labeled metabolites present at very low concentrations can still be detected. acs.orgacs.org
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry is the workhorse for metabolomics and isotope tracing experiments. nih.gov Advances in LC technology, such as improved column chemistries and micro/nano-flow systems, allow for better separation of complex biological mixtures and increased detection sensitivity. fao.org This is essential for accurately quantifying this compound and its phosphorylated derivatives from cellular extracts. nih.gov
Compound-Specific Isotope Analysis (CSIA): This technique uses gas or liquid chromatography combined with isotope ratio mass spectrometry (IRMS) to determine the isotopic signatures of individual compounds within a complex mixture. siremlab.com This provides extremely high precision and accuracy, which could be applied to trace the metabolic fate of this compound with exceptional detail.
Exploration of New Biological Systems and Diseases for Tracer Applications
While the primary context for 2',2'-Difluoro-2'-deoxyuridine is cancer chemotherapy, its role as a tracer could be expanded to investigate other biological systems and diseases characterized by altered nucleoside metabolism. caymanchem.commdpi.com
Viral Infections: Many antiviral drugs are nucleoside analogs that function by being incorporated into the viral genome, terminating replication. A labeled tracer like this compound could be adapted as a tool to study the mechanisms of viral DNA or RNA synthesis and to probe the metabolic activity of infected cells.
Metabolic Disorders: The study of metabolic deregulation is essential for understanding diseases like diabetes and obesity. mdpi.com While not a primary application, investigating how nucleotide salvage and synthesis pathways are altered in these conditions could become an area of interest. Stable isotope tracers are increasingly used to probe metabolic flexibility and dysfunction in these diseases. exlibrisgroup.com For example, tracing could help elucidate the metabolic fate of dietary versus endogenous nutrients in the context of obesity. youtube.com
Radiation Biology: Gemcitabine and its metabolite dFdU are known radiosensitizers, meaning they make cancer cells more susceptible to radiation therapy. nih.gov Using this compound as a tracer could provide a quantitative measure of how much of the drug metabolite is incorporated into the DNA of cancer cells, potentially correlating this with the degree of radiosensitization. This could help optimize combined chemo-radiation therapies.
The continued development of tracers like this compound, in concert with technological and methodological advancements, promises to yield deeper insights into pharmacology, disease pathology, and the fundamental metabolic processes that govern life.
Q & A
Q. What is the primary role of 2',2'-Difluoro-2'-deoxyuridine-<sup>13</sup>C2,<sup>15</sup>N2 in nucleic acid studies?
This isotopically labeled compound serves as a metabolic tracer for tracking DNA synthesis and repair mechanisms. By replacing natural isotopes with <sup>13</sup>C and <sup>15</sup>N, researchers can distinguish newly synthesized DNA from existing strands using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Its incorporation into DNA allows precise quantification of replication rates and protein-DNA interactions in vitro .
Q. How is 2',2'-Difluoro-2'-deoxyuridine-<sup>13</sup>C2,<sup>15</sup>N2 synthesized, and what analytical methods validate its purity?
The synthesis involves substituting fluorine atoms at the 2'-position of deoxyuridine and introducing stable isotopes via enzymatic or chemical methods. Purity (>95%) is validated using high-performance liquid chromatography (HPLC) and tandem MS, with isotopic enrichment confirmed by isotopic ratio mass spectrometry (IRMS). Critical parameters include solvent selection (e.g., DMSO for solubility) and storage at -20°C to prevent degradation .
Q. What are the cytotoxic effects of this compound in cancer cell lines?
Studies on HepG2 (liver cancer) and A549 (lung cancer) cells demonstrate dose-dependent cytotoxicity, likely due to its structural similarity to gemcitabine metabolites. Researchers use cell viability assays (e.g., MTT) and flow cytometry to quantify apoptosis, with IC50 values cross-referenced against unlabeled analogs to isolate isotope effects .
Advanced Research Questions
Q. How can researchers resolve spectral overlap in <sup>13</sup>C/<sup>15</sup>N-labeled studies using NMR?
Spectral overlap in crowded regions (e.g., ribose protons) is mitigated via <sup>13</sup>C-<sup>1</sup>H HSQC or <sup>15</sup>N-edited NOESY experiments. For example, Zhu et al. (2006) optimized coupling constants (<sup>3</sup>JH,H, <sup>2</sup>JC,N) to distinguish labeled uridine derivatives in DMSO-d6. Advanced software (e.g., MNova) aids in deconvoluting multiplet patterns for accurate assignment .
Q. What experimental design challenges arise when quantifying 2',2'-Difluoro-2'-deoxyuridine-<sup>13</sup>C2,<sup>15</sup>N2 in biological matrices?
Key challenges include:
- Matrix effects : Serum proteins and lipids interfere with MS ionization. Solid-phase extraction (SPE) with C18 columns improves recovery rates.
- Isotope dilution : Co-elution of endogenous dFdU requires stable isotope-labeled internal standards (SIL-IS) for correction .
- Cross-contamination : Strict separation of labeled/unlabeled workflows prevents isotopic carryover.
Q. How does this compound enhance radiosensitization in combination therapies?
Preclinical studies show that 2',2'-Difluoro-2'-deoxyuridine metabolites inhibit DNA repair enzymes (e.g., ribonucleotide reductase), sensitizing pancreatic cancer cells to ionizing radiation. Researchers use clonogenic assays and comet assays to measure DNA damage synergy, with dose optimization guided by pharmacokinetic models .
Q. What contradictions exist in its metabolic stability across species?
Rodent models exhibit faster deamination via cytidine deaminase compared to human hepatocytes, leading to shorter half-lives. Discrepancies are addressed using species-specific microsomal assays and CRISPR-edited cell lines to isolate metabolic pathways .
Methodological Tables
Table 1. Key Analytical Parameters for LC-MS Quantification
| Parameter | Value/Technique | Reference |
|---|---|---|
| Ionization mode | ESI-positive | |
| Column | C18, 2.6 µm, 100 Å | |
| Mobile phase | 0.1% Formic acid in H2O:MeOH (70:30) | |
| LOD/LOQ | 0.1 ng/mL / 0.3 ng/mL |
Table 2. Cytotoxicity Data in Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| HepG2 | 12.5 ± 1.2 | MTT, 72h exposure | |
| A549 | 18.3 ± 2.1 | Annexin V/PI |
Cross-Disciplinary Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
